molecular formula C7H5ClO3S B045632 Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate CAS No. 116722-20-4

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate

Cat. No. B045632
M. Wt: 204.63 g/mol
InChI Key: MCIHTHQGHWGHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound used in various scientific research studies. It is a heterocyclic compound that contains a thiophene ring. This compound has been studied for its potential applications in the field of medicinal chemistry and drug discovery. In

Scientific Research Applications

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been studied for its potential use as a building block in the synthesis of novel heterocyclic compounds with potential biological activity.

Mechanism Of Action

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the pathogenesis of Alzheimer's disease. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages And Limitations For Lab Experiments

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in humans.

Future Directions

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has potential applications in the field of medicinal chemistry and drug discovery. Further studies are needed to determine its safety and efficacy in humans. Future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of Alzheimer's disease and other neurological disorders. Additionally, it could be explored for its potential use in other therapeutic areas, such as cancer and infectious diseases.
In conclusion, Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that has potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans, and future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of various diseases.

Synthesis Methods

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form 3-thiophenecarbonyl chloride. The second step involves the reaction of 3-thiophenecarbonyl chloride with methyl alcohol to form Methyl 3-thiophenecarboxylate. The final step involves the reaction of Methyl 3-thiophenecarboxylate with phosgene to form Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate.

properties

CAS RN

116722-20-4

Product Name

Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 4-carbonochloridoylthiophene-3-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3

InChI Key

MCIHTHQGHWGHHX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CSC=C1C(=O)Cl

Canonical SMILES

COC(=O)C1=CSC=C1C(=O)Cl

synonyms

3-Thiophenecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI)

Origin of Product

United States

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